Tert-butyl (2S)-2-[(1S)-1,2-dihydroxyethyl]morpholine-4-carboxylate is a complex organic compound notable for its structural features and potential applications in medicinal chemistry. This compound is classified as a morpholine derivative, characterized by the presence of a tert-butyl group, a morpholine ring, and a carboxylate functional group. Its molecular formula is , with a molecular weight of approximately 215.24 g/mol.
The compound can be sourced from various chemical suppliers and is often utilized in research settings. It falls under the category of carboxylic acid derivatives and is particularly relevant in the synthesis of biologically active molecules. The morpholine ring structure contributes to its pharmacological properties, making it a subject of interest in drug discovery and development.
The synthesis of tert-butyl (2S)-2-[(1S)-1,2-dihydroxyethyl]morpholine-4-carboxylate typically involves several steps:
The synthesis may utilize various reagents such as tert-butyl chloroformate for introducing the tert-butyl group and specific catalysts to facilitate cyclization reactions. Techniques like high-performance liquid chromatography (HPLC) are often used for purification.
The molecular structure features a morpholine ring with substituents that include a tert-butyl group and a hydroxylated ethyl chain. The stereochemistry at the 2 and 4 positions of the morpholine ring is crucial for its biological activity.
Tert-butyl (2S)-2-[(1S)-1,2-dihydroxyethyl]morpholine-4-carboxylate can participate in various chemical reactions:
Reactions are typically conducted under controlled conditions to ensure selectivity and yield. Analytical techniques such as NMR (nuclear magnetic resonance) spectroscopy are employed to monitor reaction progress and confirm product identity.
The mechanism of action for this compound can vary depending on its application but generally involves interaction with biological targets such as enzymes or receptors. The morpholine moiety may facilitate binding through hydrogen bonding or hydrophobic interactions.
Studies indicate that similar compounds exhibit activity against specific biological targets, suggesting potential pathways for therapeutic effects, particularly in modulating enzyme activity or influencing cellular signaling pathways.
Tert-butyl (2S)-2-[(1S)-1,2-dihydroxyethyl]morpholine-4-carboxylate has several scientific uses:
The stereoselective construction of tert-butyl (2S)-2-[(1S)-1,2-dihydroxyethyl]morpholine-4-carboxylate demands innovative approaches to establish its two contiguous chiral centers with high fidelity. Contemporary synthetic strategies leverage chiral pool derivatization and stereoselective chain elongation to achieve the required (S,S)-configuration. One prominent approach involves utilizing enantiomerically pure amino alcohols derived from natural sources as foundational building blocks. As demonstrated in analogous morpholine syntheses, (1S,2R)-1,2-diphenyl-2-hydroxyethylamine serves as an excellent chiral template that directs subsequent stereochemistry during ring formation [4]. This amino alcohol undergoes diastereoselective alkylation with functionalized electrophiles to install the precursor for the morpholine ring while preserving stereochemical integrity.
A critical advancement involves the stereospecific cyclization of chiral epoxy alcohols or hydroxy aldehydes under carefully controlled conditions. For the target compound's dihydroxyethyl side chain, researchers employ L-glyceraldehyde derivatives as C2-building blocks to introduce the (1S)-1,2-dihydroxyethyl moiety. The reaction proceeds through an intramolecular nucleophilic displacement where the chiral center adjacent to the hydroxyl group directs the stereochemistry of morpholine ring closure. This strategy capitalizes on substrate-controlled chirality transfer, ensuring the newly formed stereocenter adopts the required S-configuration [8]. Computational modeling confirms that the observed diastereoselectivity (>95% de) stems from favored transition states where the glyceraldehyde substituent occupies pseudo-equatorial positions, minimizing steric interactions during cyclization.
Table 1: Stereoselective Approaches for Morpholine Synthesis
Methodology | Chiral Source | Key Intermediate | Diastereomeric Excess | Overall Yield |
---|---|---|---|---|
Chiral Pool Derivatization | (1S,2R)-1,2-Diphenyl-2-hydroxyethylamine | Ethyl N-(1',2'-diphenyl-2'-hydroxyethyl)glycinate | >98% | 83% [4] |
Stereospecific Cyclization | L-Glyceraldehyde | (S)-2-(1,2-Dihydroxyethyl)epoxide | >95% | 68-72% |
Asymmetric Catalysis | Proline Derivatives | Aldehyde-Morpholine Adduct | 92% ee | 75% |
Recent optimization efforts focus on dynamic kinetic resolution during the ring-closing step. By employing bifunctional catalysts containing both acidic and basic sites, researchers achieve simultaneous epimerization and stereoselective cyclization of racemic hydroxy ester precursors. This approach converts enantiomeric mixtures into single diastereomers of the target morpholine derivative through carefully orchestrated stereochemical inversion processes. The Boc-protecting group plays a crucial auxiliary role in this methodology, as its electron-withdrawing properties activate the amine toward nucleophilic displacement while simultaneously preventing N-alkylation side reactions [6]. Temperature optimization studies reveal that maintaining reactions at -20°C maximizes diastereoselectivity (up to 98:2 dr) by suppressing competing epimerization pathways that erode enantiopurity at elevated temperatures.
The development of proline-based organocatalysts has revolutionized enantioselective morpholine synthesis by providing metal-free alternatives for stereocontrol. For tert-butyl (2S)-2-[(1S)-1,2-dihydroxyethyl]morpholine-4-carboxylate, diphenylprolinol silyl ether catalysts enable the efficient construction of the morpholine ring via intramolecular aldol-type reactions. These catalysts facilitate enamine formation between secondary amines and carbonyl compounds, followed by stereoselective attack on aldehyde functionalities to form the morpholine oxygen-carbon bond. The catalyst shielding effect created by bulky tert-butyldiphenylsilyl groups forces the reacting partners into specific orientations that favor formation of the (S,S)-configured product . Recent optimizations have demonstrated that catalyst loadings as low as 2.5 mol% can achieve enantiomeric excesses exceeding 90% when reactions are conducted in environmentally benign solvents like cyclohexane, which effectively replaces toxic benzene in this transformation [4].
Chiral ruthenium complexes bearing phosphine-oxazoline ligands have emerged as powerful tools for the redox isomerization steps critical to morpholine synthesis. These catalysts enable the direct conversion of chiral allylic alcohols into saturated morpholine precursors while preserving stereochemical integrity. The catalytic cycle involves metal-assisted hydrogen transfer, where the ruthenium center simultaneously activates the alcohol and coordinates to the nitrogen atom, positioning the substrate for stereospecific cyclization. Studies with analogous morpholine systems reveal that ligand fine-tuning significantly impacts enantioselectivity. Bulky substituents on the oxazoline ring create a chiral pocket that preferentially stabilizes the transition state leading to the desired (S)-configured morpholine ring [9].
Table 2: Catalytic Systems for Enantioselective Morpholine Synthesis
Catalyst Type | Representative Structure | Reaction Type | ee (%) | Turnover Number |
---|---|---|---|---|
Organocatalyst | (S)-Diphenylprolinol TMS Ether | Intramolecular Aldol Cyclization | 92 | 40 |
Ru Complex | Ru(II)-(S)-PHOX | Redox Isomerization/Cyclization | 95 | 200 |
Biocatalyst | Candida antarctica Lipase B | Kinetic Resolution | >99 | 500 |
Immobilized lipases have demonstrated remarkable efficiency in the kinetic resolution of racemic morpholine precursors during the synthesis of tert-butyl (2S)-2-[(1S)-1,2-dihydroxyethyl]morpholine-4-carboxylate. Candida antarctica lipase B (CAL-B) immobilized on epoxy-functionalized silica shows exceptional enantioselectivity (E > 200) for acetylating the (S)-enantiomer of hydroxymethyl morpholine intermediates. This biocatalytic approach leverages the differential binding kinetics of enantiomers in the enzyme's chiral pocket, allowing selective modification of the desired stereoisomer while leaving the unwanted enantiomer unreacted for recycling. Process intensification studies demonstrate that continuous-flow bioreactors with enzyme cartridges significantly enhance productivity (up to 5-fold) compared to batch systems by eliminating mass transfer limitations and enabling precise control of residence times [2]. The integration of computational logP predictions (0.66 consensus) and water solubility data (21.8 mg/mL) facilitates optimal solvent selection for these biocatalytic processes, ensuring high enzyme activity while maintaining substrate solubility throughout the reaction [2].
The Boc protection-deprotection sequence traditionally employs hazardous chlorinated solvents, but recent advances have introduced sustainable alternatives for tert-butyl (2S)-2-[(1S)-1,2-dihydroxyethyl]morpholine-4-carboxylate synthesis. Cyclopentyl methyl ether (CPME) has emerged as an excellent replacement for dichloromethane in Boc protection steps due to its favorable environmental profile (low aquatic toxicity, readily biodegradable) and superior performance. With a boiling point of 106°C, CPME facilitates efficient di-tert-butyl dicarbonate-mediated N-protection at elevated temperatures (60-70°C), reducing reaction times from 20 hours to 5-6 hours compared to traditional methods [4]. For deprotection steps, researchers have developed aqueous micellar systems using designer surfactants like TPGS-750-M (α-tocopherol polyethylene glycol succinate), which create nanoreactors enabling efficient acid-catalyzed Boc removal at ambient temperature. These systems reduce hydrochloric acid consumption by 80% while maintaining excellent conversion rates (>95%) through the concentrating effect of micellar encapsulation [2].
Innovative heterogeneous acid catalysts have revolutionized Boc deprotection in morpholine chemistry. Sulfonic acid-functionalized mesoporous silica (SBA-15-SO3H) demonstrates exceptional efficiency in cleaving the tert-butoxycarbonyl group from sensitive intermediates while tolerating the dihydroxyethyl functionality without side reactions. The catalyst's nanoconfined acidity within 6nm pores provides concentrated proton availability while its ordered mesostructure ensures excellent substrate diffusion. These materials achieve quantitative deprotection in ethanol/water mixtures within 30 minutes at 50°C and can be reused over 15 cycles with minimal activity loss [5]. For protection steps, magnesium oxide nanoparticles serve as highly active solid bases that catalyze Boc installation using di-tert-butyl dicarbonate in solventless conditions. The nanocrystalline material's high surface area (>200 m²/g) and abundant surface defects create exceptionally active basic sites that facilitate near-quantitative N-protection within 15 minutes at room temperature, eliminating the need for stoichiometric amine bases like triethylamine that generate substantial waste [6].
In situ generating systems for di-tert-butyl dicarbonate have significantly improved the atom economy of Boc protection steps. Integrated flow reactors combine tert-butanol, phosgene alternatives (triphosgene or diphosgene), and catalytic dimethylaminopyridine in a multistage continuous process that produces the active Boc reagent immediately before consumption. This approach eliminates the need to isolate and purify the moisture-sensitive reagent while reducing waste generation by 65% compared to batch processes [10]. For deprotection, researchers have implemented membrane-assisted separations that continuously remove the isobutylene byproduct, driving the equilibrium toward complete Boc removal while preventing side reactions caused by alkene accumulation. This technology integrates particularly well with continuous manufacturing platforms for morpholine derivatives, enabling telescoped synthesis without intermediate isolation [5]. Process mass intensity metrics reveal that these integrated approaches reduce the environmental footprint by 40-50% compared to traditional stepwise methodologies, primarily through solvent reduction and elimination of aqueous workups.
Table 3: Green Chemistry Metrics for Boc Protection/Deprotection
Parameter | Traditional Method | Green Approach | Improvement |
---|---|---|---|
Protection Solvent | Dichloromethane | Cyclopentyl Methyl Ether | Reduced toxicity, Biodegradable |
Deprotection Catalyst | Trifluoroacetic Acid (stoichiometric) | SBA-15-SO3H (catalytic) | 15x reuse, 90% waste reduction |
Process Mass Intensity | 120 | 45 | 62.5% reduction |
E-Factor | 86 | 12 | 86% reduction |
Energy Consumption | 850 kWh/kg | 220 kWh/kg | 74% reduction |
The implementation of continuous flow hydrogenation for intermediate reduction steps further enhances the sustainability profile. Fixed-bed reactors with palladium on hierarchical carbon supports achieve quantitative reduction of azido groups in the morpholine precursor while operating at mild pressures (5 bar) and ambient temperature. These systems eliminate the need for stoichiometric reductants like phosphines and enable catalyst longevity exceeding 500 hours through optimized flow distribution and absence of catalyst poisons [10]. When combined with membrane separation for product purification, the overall process achieves near-zero discharge of hazardous materials while maintaining the strict stereochemical requirements for pharmaceutical-grade tert-butyl (2S)-2-[(1S)-1,2-dihydroxyethyl]morpholine-4-carboxylate.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1